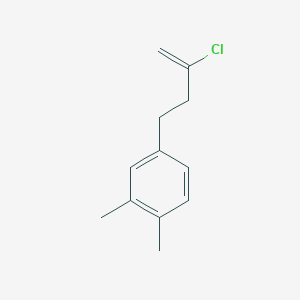
2-Chloro-4-(3,4-dimethylphenyl)-1-butene
概要
説明
2-Chloro-4-(3,4-dimethylphenyl)-1-butene is an organic compound characterized by the presence of a chlorine atom, a butene chain, and a dimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene typically involves the reaction of 3,4-dimethylphenyl magnesium bromide with 1-chloro-2-butene under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-4-(3,4-dimethylphenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen gas in the presence of a catalyst, are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-4-(3,4-dimethylphenyl)-1-butene and 2-amino-4-(3,4-dimethylphenyl)-1-butene.
Oxidation Reactions: Products include 2-chloro-4-(3,4-dimethylphenyl)-1-butanol and 2-chloro-4-(3,4-dimethylphenyl)-1-butanone.
Addition Reactions: Products include 2,3-dichloro-4-(3,4-dimethylphenyl)butane and 2-chloro-4-(3,4-dimethylphenyl)butane.
科学的研究の応用
2-Chloro-4-(3,4-dimethylphenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of enzyme-substrate interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-(3,4-dimethylphenyl)-1-butene involves its interaction with various molecular targets. The chlorine atom and the double bond in the butene chain make the compound reactive towards nucleophiles and electrophiles. The molecular pathways involved include:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
Electrophilic Addition: The double bond can react with electrophiles, resulting in the addition of new groups to the molecule.
類似化合物との比較
Similar Compounds
2-Chloro-4-(3,4-dimethylphenyl)-1-butane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
2-Bromo-4-(3,4-dimethylphenyl)-1-butene: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of reactions.
4-(3,4-Dimethylphenyl)-1-butene: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
2-Chloro-4-(3,4-dimethylphenyl)-1-butene is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
特性
IUPAC Name |
4-(3-chlorobut-3-enyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9-4-6-12(8-10(9)2)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHMDEILLXODMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















